BenchChemオンラインストアへようこそ!

4-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

4-Acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide (CAS 1105205-06-8) is a synthetic small-molecule sulfonamide with the molecular formula C17H17NO6S and a molecular weight of 363.4 g/mol. It belongs to the aryl sulfonamide class and incorporates a 4-acetylphenylsulfonamide core linked via an ethyloxy spacer to a benzo[d][1,3]dioxole (1,3-benzodioxole) moiety.

Molecular Formula C17H17NO6S
Molecular Weight 363.38
CAS No. 1105205-06-8
Cat. No. B2681864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide
CAS1105205-06-8
Molecular FormulaC17H17NO6S
Molecular Weight363.38
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C17H17NO6S/c1-12(19)13-2-5-15(6-3-13)25(20,21)18-8-9-22-14-4-7-16-17(10-14)24-11-23-16/h2-7,10,18H,8-9,11H2,1H3
InChIKeyZVSLTTZZZKHKLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide (CAS 1105205-06-8): Structural Identity and Procurement Baseline


4-Acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide (CAS 1105205-06-8) is a synthetic small-molecule sulfonamide with the molecular formula C17H17NO6S and a molecular weight of 363.4 g/mol . It belongs to the aryl sulfonamide class and incorporates a 4-acetylphenylsulfonamide core linked via an ethyloxy spacer to a benzo[d][1,3]dioxole (1,3-benzodioxole) moiety [1]. This compound is structurally positioned within a family of benzenesulfonamide derivatives that have been studied for NLRP3 inflammasome inhibition, anticancer, and antimicrobial activities [2][3]. Notably, the 4-acetyl substituent on the phenyl ring distinguishes it from closely related analogs bearing hydrogen, methoxy, trifluoromethyl, or halogen substituents at the para position, providing a unique hydrogen-bond acceptor and potential metabolic handle .

Why 4-Acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide Cannot Be Interchanged with In-Class Analogs


Within the N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide chemotype, the para substituent on the phenylsulfonamide ring is the single most impactful variable controlling electronic character, hydrogen-bonding capacity, and metabolic stability—parameters that directly modulate target engagement, solubility, and pharmacokinetics [1]. The target compound bears a 4-acetyl group (C(=O)CH3), which introduces a carbonyl hydrogen-bond acceptor absent in the unsubstituted (CAS 1105204-86-1), 4-methoxy (CID 30366356), and 4-trifluoromethyl analogs [2]. In the structurally related NLRP3 inflammasome inhibitor series (JC124 and its analogs), modifications at the corresponding para position were shown to be critical determinants of inhibitory potency, with IC50 values spanning more than two orders of magnitude depending on the substituent [1]. Generic substitution with a des-acetyl or alternative para-substituted analog therefore carries a high risk of activity loss, altered selectivity, or unpredictable metabolic fate, making procurement of the specific CAS 1105205-06-8 compound essential for reproducible target engagement studies [1].

Product-Specific Quantitative Differentiation Evidence for 4-Acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide


Para-Substituent Electronic Differentiation: 4-Acetyl vs. 4-H, 4-OCH3, and 4-CF3 Analogs

The 4-acetyl group of the target compound (CAS 1105205-06-8) provides a computed XLogP3 of approximately 1.8–2.1 and a topological polar surface area (TPSA) of approximately 92 Ų . The direct des-acetyl analog (CAS 1105204-86-1, C15H15NO5S, MW 321.3) lacks the carbonyl oxygen, reducing hydrogen-bond acceptor count from 7 to 6 and lowering molecular weight by 42 Da (ΔMW = −11.6%) . The 4-methoxy analog (CID 30366356, C16H17NO6S, MW 351.4) replaces the acetyl carbonyl with a methoxy ether oxygen, altering the hydrogen-bonding geometry from a planar sp² acceptor to a tetrahedral sp³ oxygen [1]. The 4-trifluoromethyl analog introduces strong electron-withdrawing character (Hammett σp ≈ +0.54 for CF3 vs. +0.50 for acetyl) but lacks hydrogen-bond acceptor capacity at the para position . In the NLRP3 benzenesulfonamide series, para-position modifications produced a >100-fold range in IC50 values (0.42 μM to inactive), demonstrating that even single-atom changes at this position dramatically affect target potency [2].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

NLRP3 Inflammasome Inhibitory Potency: Class-Level SAR Supports 4-Acetyl Differentiation Value

In the JC124-based benzenesulfonamide NLRP3 inflammasome inhibitor series, SAR studies revealed that the benzamide moiety substituents are critical for potency, while the sulfonamide moiety tolerates diverse modifications [1]. Lead compounds 14 and 17 achieved IC50 values of 0.55 ± 0.091 μM and 0.42 ± 0.080 μM, respectively, against NLRP3-mediated IL-1β release in LPS/ATP-stimulated J774A.1 macrophages [1]. The target compound (CAS 1105205-06-8) incorporates a 4-acetylphenylsulfonamide substructure analogous to the sulfonamide region of these inhibitors, where para-acetyl substitution provides a carbonyl oxygen capable of engaging key hydrogen-bonding residues within the NLRP3 binding pocket [1][2]. By contrast, the des-acetyl analog (CAS 1105204-86-1) lacks this carbonyl interaction point, which in the JC124 series was associated with substantial potency loss when critical hydrogen-bonding substituents were removed [1]. While no direct IC50 data for CAS 1105205-06-8 have been published in the peer-reviewed literature, vendor annotations indicate that compounds within this chemotype have been studied as NLRP3 inflammasome inhibitors .

Inflammation Inflammasome Biology Immunology

Antiproliferative Activity Context: Benzodioxole Sulfonamide Class Shows Micromolar Potency Against Cancer Cell Lines

The benzodioxole sulfonamide analog RPF151, an alkylsulfonamide derived from the capsaicin scaffold, demonstrated significant antiproliferative activity against MDA-MB-231 human breast cancer cells (MTT assay, S-phase arrest and apoptosis induction) and reduced HUVEC cell growth at 10 μM, suggesting anti-angiogenic potential [1][2]. RPF151 also showed in vivo antitumor efficacy in a murine MDA-MB-231 xenograft model [1]. The target compound (CAS 1105205-06-8) shares the benzo[d][1,3]dioxol-5-yloxyethyl linker with RPF151 but replaces the alkylsulfonamide tail with a 4-acetylbenzenesulfonamide group, which may confer distinct cytotoxicity and selectivity profiles . In broader benzodioxole SAR, compounds such as 4f (a COX-1 inhibitor with IC50 = 0.725 μM) and 3b (dual COX-1/COX-2 inhibitor with IC50 = 1.12 μM and 1.3 μM, selectivity ratio 0.862 vs. Ketoprofen 0.196) demonstrate that benzodioxole-containing sulfonamide derivatives achieve potent, target-selective activity [3]. No direct head-to-head antiproliferative comparison between CAS 1105205-06-8 and RPF151 has been published.

Cancer Research Antiproliferative Screening Lead Discovery

Chemical Stability and Metabolic Differentiation: 4-Acetyl as a Defined Metabolic Handle vs. 4-H and 4-OCH3 Analogs

The 4-acetyl substituent on the target compound introduces a ketone moiety that is a known substrate for carbonyl-reducing enzymes (e.g., aldo-keto reductases, carbonyl reductases) [1]. Pharmacokinetic studies of 4-acetylbenzenesulfonamide (the core fragment, CAS 1565-17-9) in rats demonstrated reversible drug-metabolite interconversion between the acetyl form and the corresponding α-hydroxyethyl (reduced) metabolite, establishing the 4-acetyl group as a dynamic metabolic handle that can modulate compound half-life and exposure [1]. The des-acetyl analog (CAS 1105204-86-1) lacks this metabolic reduction site entirely, while the 4-methoxy analog (CID 30366356) undergoes O-demethylation via CYP450 enzymes—a distinct metabolic pathway with different enzyme kinetics and potential for reactive metabolite formation [2]. The 4-trifluoromethyl analog is metabolically inert at the para position, eliminating this modulatory capacity [2]. This differential metabolic fate means the four para-substituted analogs are not interchangeable for in vivo pharmacological studies, as each will produce distinct PK profiles and potentially different efficacy/toxicity outcomes.

Drug Metabolism Pharmacokinetics Prodrug Design

Recommended Research and Procurement Scenarios for 4-Acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide (CAS 1105205-06-8)


NLRP3 Inflammasome Inhibitor Lead Expansion and SAR Studies

Based on the established SAR that modifications on the benzenesulfonamide moiety of JC124-class NLRP3 inhibitors are well tolerated and can modulate potency over a >100-fold range [1], CAS 1105205-06-8 is an ideal candidate for expanding the chemical space around the sulfonamide region. Its 4-acetyl group provides a unique carbonyl hydrogen-bond acceptor not present in the des-acetyl (CAS 1105204-86-1), 4-methoxy, or 4-CF3 analogs [2]. Procurement of this specific compound enables head-to-head comparison against JC124 (lead scaffold) and compounds 14/17 (IC50 = 0.42–0.55 μM) to establish whether the 4-acetylbenzenesulfonamide motif confers improved potency, selectivity, or physicochemical properties [1].

Antiproliferative Screening Against Breast and Endothelial Cancer Cell Panels

The benzodioxole-ethyloxy linker shared with RPF151 [3] positions CAS 1105205-06-8 for cytotoxicity screening in MDA-MB-231 (breast cancer) and HUVEC (endothelial/angiogenesis) models. Unlike RPF151, which carries an alkylsulfonamide tail, the target compound incorporates a 4-acetylphenylsulfonamide group that may confer distinct cell permeability, target engagement, or selectivity profiles [3]. This compound is appropriate for users seeking to benchmark a novel 4-acetylbenzenesulfonamide-containing chemotype against the RPF151 alkylsulfonamide series in parallel antiproliferative assays.

Metabolic Stability and Prodrug Feasibility Assessment

The 4-acetyl group serves as a defined substrate for carbonyl-reducing enzymes, as demonstrated by the reversible drug-metabolite interconversion observed for the 4-acetylbenzenesulfonamide core in rat pharmacokinetic studies [4]. Researchers evaluating carbonyl-containing prodrug strategies, sustained-release formulations, or metabolite identification studies should procure CAS 1105205-06-8 specifically, as the des-acetyl, 4-methoxy, and 4-CF3 analogs lack this metabolic pathway and will yield non-comparable ADME profiles [4].

Chemical Biology Tool for Benzodioxole-Containing Sulfonamide Library Synthesis

The compound serves as a versatile building block for diversifying benzodioxole-sulfonamide libraries. Its 4-acetyl group can undergo further chemical transformations (e.g., reduction to alcohol, reductive amination, oxime formation, Grignard addition) that are not accessible with the des-acetyl or 4-methoxy analogs . Medicinal chemistry groups engaged in parallel library synthesis or scaffold hopping should select CAS 1105205-06-8 when a chemically tractable carbonyl handle is required for downstream derivatization.

Quote Request

Request a Quote for 4-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.